Glycyl-L-threonine Dihydrate
Overview
Description
Glycyl-L-threonine dihydrate is a dipeptide compound composed of glycine and L-threonine, with two molecules of water of crystallizationThe compound’s molecular formula is C6H12N2O4·2H2O .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycyl-L-threonine dihydrate can be synthesized through the coupling of glycine and L-threonine using standard peptide synthesis techniques. The reaction typically involves the activation of the carboxyl group of glycine, followed by its reaction with the amino group of L-threonine. Common reagents used in this process include carbodiimides and coupling agents like HOBt (1-Hydroxybenzotriazole) and DIC (Diisopropylcarbodiimide) .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. The process is optimized for high yield and purity, often employing automated peptide synthesizers and purification methods such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Glycyl-L-threonine dihydrate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bond, yielding glycine and L-threonine.
Oxidation: Oxidizing agents like hydrogen peroxide can oxidize the hydroxyl group of threonine to form corresponding oxo derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, depending on the reagents used.
Major Products: The major products formed from these reactions include free amino acids (glycine and L-threonine) and their oxidized or substituted derivatives .
Scientific Research Applications
Glycyl-L-threonine dihydrate has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide bond formation and hydrolysis.
Biology: The compound is studied for its role in protein structure and function, particularly in understanding the influence of side-chain moieties on peptide properties.
Medicine: Research explores its potential therapeutic applications, including its role in drug delivery systems and as a building block for bioactive peptides.
Industry: It is used in the synthesis of complex peptides and proteins for various industrial applications.
Mechanism of Action
The mechanism of action of glycyl-L-threonine dihydrate involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions influence the compound’s stability, solubility, and reactivity. The peptide bond in this compound plays a crucial role in its biological activity, affecting protein folding and function .
Comparison with Similar Compounds
- Glycyl-D-threonine dihydrate
- Glycyl-L-serine dihydrate
- Glycyl-L-valine dihydrate
Comparison: Glycyl-L-threonine dihydrate is unique due to the presence of the hydroxyl group in the threonine residue, which imparts distinct hydrogen bonding capabilities and reactivity compared to other similar dipeptides. This uniqueness makes it a valuable model for studying the effects of side-chain functionalities on peptide properties .
Properties
IUPAC Name |
(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid;dihydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4.2H2O/c1-3(9)5(6(11)12)8-4(10)2-7;;/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12);2*1H2/t3-,5+;;/m1../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDXCPYYJSKNOU-UKLSQQIQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)CN)O.O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)CN)O.O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7093-70-1 | |
Record name | N-glycyl-L-threonine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.636 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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